molecular formula C12H19Cl2NOSi B8172752 5-[[(Tert-butyldimethylsilyl)oxy]methyl]-2,4-dichloropyridine

5-[[(Tert-butyldimethylsilyl)oxy]methyl]-2,4-dichloropyridine

Cat. No.: B8172752
M. Wt: 292.27 g/mol
InChI Key: DYIRRMCRSFXTPA-UHFFFAOYSA-N
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Description

5-[[(Tert-butyldimethylsilyl)oxy]methyl]-2,4-dichloropyridine is a chemical compound that features a pyridine ring substituted with two chlorine atoms and a tert-butyldimethylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(Tert-butyldimethylsilyl)oxy]methyl]-2,4-dichloropyridine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide at room temperature to yield the desired silyl ether .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[[(Tert-butyldimethylsilyl)oxy]methyl]-2,4-dichloropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: PhIO, PhI(OAc)2, TEMPO

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Organolithium reagents, Grignard reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[[(Tert-butyldimethylsilyl)oxy]methyl]-2,4-dichloropyridine is unique due to the presence of both the tert-butyldimethylsilyloxy group and the dichloropyridine moiety. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions .

Properties

IUPAC Name

tert-butyl-[(4,6-dichloropyridin-3-yl)methoxy]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19Cl2NOSi/c1-12(2,3)17(4,5)16-8-9-7-15-11(14)6-10(9)13/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIRRMCRSFXTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CN=C(C=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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